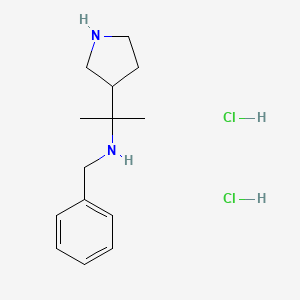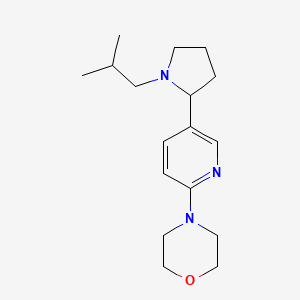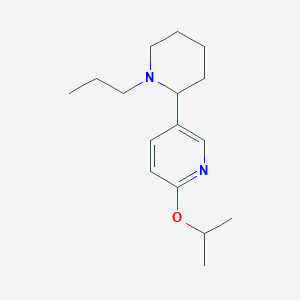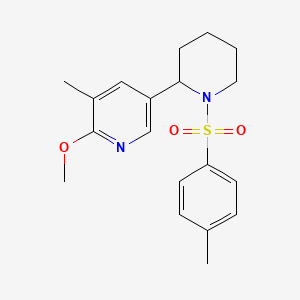
2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Vorbereitungsmethoden
The synthesis of 2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Substitution Reactions: The methoxy and methyl groups are introduced through substitution reactions using appropriate reagents.
Introduction of the Tosylpiperidine Moiety: The tosylpiperidine group is attached to the pyridine ring through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The tosylpiperidine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine can be compared with other piperidine derivatives, such as:
2-Methoxypyridine-5-boronic acid pinacol ester: This compound features a similar pyridine ring but with different substituents, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C19H24N2O3S |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-methoxy-3-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C19H24N2O3S/c1-14-7-9-17(10-8-14)25(22,23)21-11-5-4-6-18(21)16-12-15(2)19(24-3)20-13-16/h7-10,12-13,18H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
KSFVWRLXPCSVJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C(=C3)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


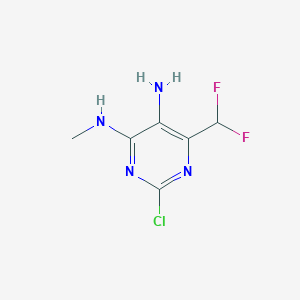


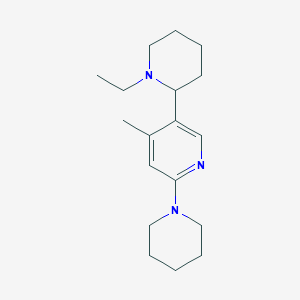
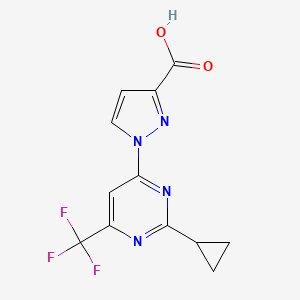
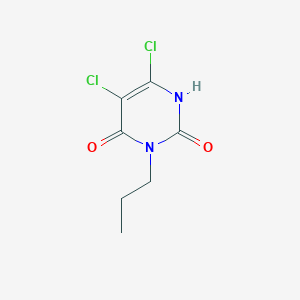
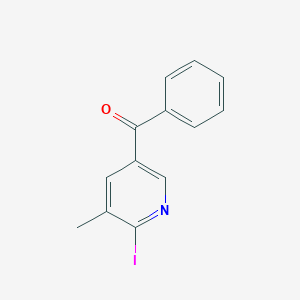
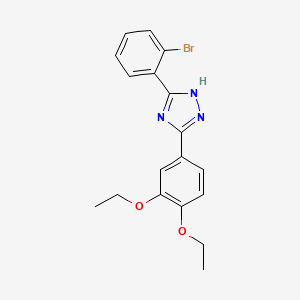

![Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796354.png)
